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Compound of Interest

Compound Name: Palmitoyl dipeptide-7

Cat. No.: B1678348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Palmitoyl dipeptide-7, a lipopeptide composed of palmitic acid covalently linked to a dipeptide

of lysine and threonine (Pal-Lys-Thr), is a molecule of significant interest in the fields of

cosmetics and dermatology for its potential anti-aging and skin-conditioning properties. This

technical guide provides a comprehensive structural analysis of Palmitoyl dipeptide-7,

detailing its physicochemical properties, synthesis, purification, and analytical characterization.

Furthermore, it explores its biological activities, focusing on the stimulation of extracellular

matrix protein synthesis and the activation of the NRF2 signaling pathway. Detailed

experimental protocols and data presentation in tabular and graphical formats are provided to

facilitate further research and development.

Chemical Structure and Physicochemical Properties
Palmitoyl dipeptide-7 is a synthetic lipopeptide. The palmitoyl group, a 16-carbon saturated

fatty acid, is attached to the N-terminus of the dipeptide Lysine-Threonine. This lipophilic

modification enhances its penetration through the stratum corneum of the skin.
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Property Value Reference

Molecular Formula C26H51N3O5 [1]

Molecular Weight 485.70 g/mol [1][2]

Amino Acid Sequence Palmitoyl-Lys-Thr [3]

Appearance
White to off-white powder or

clear liquid
[4][5]

Solubility
Soluble in DMSO, slightly

soluble in water
[4]

Stability

Stable at normal temperature,

should be protected from

moisture and light. Avoid

strong acids and strong

oxidants.

[4]

pH Stability 3.0-5.0 [5]

Synthesis and Purification
Palmitoyl dipeptide-7 is typically synthesized using Solid-Phase Peptide Synthesis (SPPS)

followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
This protocol outlines a general procedure for the manual Fmoc-based SPPS of Palmitoyl
dipeptide-7 on a Rink Amide resin.

Materials:

Rink Amide resin (0.20-0.25 mmol/g substitution)[4]

Fmoc-Thr(tBu)-OH
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Fmoc-Lys(Boc)-OH

Palmitic acid

N,N'-Diisopropylcarbodiimide (DIC)

Oxyma Pure

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/Triisopropylsilane (TIS)/DODT;

92.5:2.5:2.5:2.5)[4]

DMF, Dichloromethane (DCM), Diethyl ether (cold)

Workflow for Solid-Phase Peptide Synthesis of Palmitoyl Dipeptide-7:

Rink Amide Resin Swell Resin
(DMF)

Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-Thr(tBu)-OH
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Wash
(DMF)

Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-Lys(Boc)-OH
(DIC/Oxyma)

Wash
(DMF)

Fmoc Deprotection
(20% Piperidine/DMF)

Couple Palmitic Acid
(DIC/Oxyma)

Wash
(DMF)

Cleavage from Resin
(TFA cocktail)

Precipitation
(Cold Diethyl Ether) Crude Palmitoyl-Lys-Thr
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A flowchart illustrating the solid-phase synthesis of Palmitoyl dipeptide-7.

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[4]

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF (2 x 5 minutes).[4]

Threonine Coupling: Couple Fmoc-Thr(tBu)-OH (5 equivalents) to the resin using DIC and

Oxyma Pure as activating agents in DMF. The reaction can be performed at room

temperature for 1 hour or with microwave assistance (45-60°C for 5-10 minutes).[4]

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Fmoc Deprotection: Repeat the Fmoc deprotection step as in step 2.
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Lysine Coupling: Couple Fmoc-Lys(Boc)-OH (5 equivalents) using the same activation

method as for threonine.

Washing: Wash the resin with DMF.

Fmoc Deprotection: Repeat the Fmoc deprotection step.

Palmitoylation: Couple palmitic acid (5 equivalents) using DIC/Oxyma Pure activation. To aid

solubility, the palmitic acid solution in DMF may require sonication or gentle heating (up to

60°C).[4]

Washing: Wash the resin with DMF and then with DCM.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups simultaneously by treating with the TFA cleavage cocktail for 2-3 hours at

room temperature.[4]

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl

ether.

Isolation: Collect the crude peptide by centrifugation, wash with cold diethyl ether, and dry

under vacuum.

Experimental Protocol: Reversed-Phase HPLC
Purification
Instrumentation and Conditions:
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Parameter Specification

Column
C18 reversed-phase column (e.g., 4.6 x 250

mm, 5 µm particle size)

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% Acetonitrile with 0.1% TFA

Gradient

A linear gradient from a low to a high

percentage of Mobile Phase B over a specified

time (e.g., 10% to 80% B over 30 minutes). The

optimal gradient should be developed on an

analytical scale first.

Flow Rate
Typically 1.0 mL/min for an analytical column,

scalable for preparative columns.

Detection UV at 214 nm and 280 nm.

Purity Assessment

Purity of the collected fractions should be

assessed by analytical HPLC and mass

spectrometry. A purity of >95% is generally

desired for cosmetic-grade peptides.[4]

Structural Elucidation
The definitive structure of the synthesized Palmitoyl dipeptide-7 is confirmed using a

combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and sequence of the peptide.

Expected Mass Spectrometry Data:
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Technique Expected Result

Electrospray Ionization Mass Spectrometry

(ESI-MS)

A prominent ion corresponding to the protonated

molecule [M+H]+ at m/z 486.7.

Tandem Mass Spectrometry (MS/MS)

Fragmentation analysis (e.g., using Collision-

Induced Dissociation - CID) should yield b- and

y-type ions consistent with the Palmitoyl-Lys-Thr

sequence. The palmitoyl group is expected to

be stable during ionization.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50

acetonitrile:water with 0.1% formic acid).

Chromatography: Inject the sample onto an LC system coupled to the mass spectrometer. A

C18 column with a water/acetonitrile gradient containing 0.1% formic acid is typically used.

Mass Spectrometry: Acquire mass spectra in positive ion mode. For MS/MS, select the

precursor ion (m/z 486.7) and subject it to fragmentation.

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for Palmitoyl dipeptide-7 is not readily available in the

public domain, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR)

can be predicted based on the known values for palmitic acid, lysine, and threonine residues in

a peptide chain.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
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Proton Expected Chemical Shift (ppm)

Palmitoyl -CH₃ ~0.85 (t)

Palmitoyl -(CH₂)n- ~1.23 (br s)

Palmitoyl -CH₂-C=O ~2.15 (t)

Lys α-CH ~4.2-4.4 (m)

Lys β, γ, δ-CH₂ ~1.3-1.8 (m)

Lys ε-CH₂ ~2.7-2.9 (m)

Thr α-CH ~4.0-4.2 (m)

Thr β-CH ~3.9-4.1 (m)

Thr γ-CH₃ ~1.0-1.2 (d)

Amide NHs ~7.8-8.5 (br)

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Expected Chemical Shift (ppm)

Palmitoyl -CH₃ ~14.0

Palmitoyl -(CH₂)n- ~22.0-34.0

Palmitoyl -C=O ~172.0

Lys α-C ~53.0

Lys β, γ, δ-C ~22.0-31.0

Lys ε-C ~39.0

Thr α-C ~59.0

Thr β-C ~67.0

Thr γ-C ~20.0

Peptide C=O ~170.0-173.0
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Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 5-10 mg)

in a deuterated solvent (e.g., DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be

performed to aid in the complete assignment of all proton and carbon signals.

Data Analysis: Process and analyze the spectra to assign the chemical shifts and confirm the

covalent structure of the molecule.

Biological Activity and Signaling Pathways
Palmitoyl dipeptide-7 is reported to exert its biological effects through two primary

mechanisms: stimulation of extracellular matrix (ECM) protein synthesis and activation of the

NRF2 signaling pathway.

Stimulation of Extracellular Matrix Synthesis
Palmitoyl dipeptide-7 has been shown to promote the synthesis of key ECM components in

dermal fibroblasts, including collagen (type I and IV) and fibronectin.[4] This activity contributes

to improved skin elasticity and a reduction in the appearance of wrinkles.

Signaling Pathway for ECM Synthesis Stimulation:
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Proposed signaling pathway for Palmitoyl dipeptide-7-induced ECM synthesis.

Experimental Protocol: Quantitative Real-Time PCR (RT-qPCR) for Collagen Gene Expression

Cell Culture: Culture human dermal fibroblasts in appropriate media.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1678348?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Treat the cells with varying concentrations of Palmitoyl dipeptide-7 for a

specified time (e.g., 24-48 hours).

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

RT-qPCR: Perform quantitative PCR using primers specific for collagen type I (COL1A1),

collagen type IV (COL4A1), and a housekeeping gene (e.g., GAPDH) for normalization.

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Activation of the NRF2 Signaling Pathway
Palmitoyl dipeptide-7 is also described as an activator of the NRF2 (Nuclear factor erythroid

2–related factor 2) signaling pathway.[5] NRF2 is a transcription factor that regulates the

expression of antioxidant proteins, protecting cells from oxidative stress.

NRF2 Signaling Pathway Activation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1678348?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38786767/
https://pubmed.ncbi.nlm.nih.gov/38786767/
https://bpsbioscience.com/are-reporter-kit-nrf2-antioxidant-pathway
https://www.researchgate.net/publication/360017192_Nrf2-Activating_Bioactive_Peptides_Exert_Anti-Inflammatory_Activity_through_Inhibition_of_the_NF-kB_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394793/
https://med.emory.edu/departments/pharmacology-chemical-biology/labs/hepler/_documents/unedited-pedonechpt-09.pdf
https://www.benchchem.com/product/b1678348#structural-analysis-of-palmitoyl-dipeptide-7
https://www.benchchem.com/product/b1678348#structural-analysis-of-palmitoyl-dipeptide-7
https://www.benchchem.com/product/b1678348#structural-analysis-of-palmitoyl-dipeptide-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678348?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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